molecular formula C7H8FNO2 B1404802 (5-Fluoro-3-methoxypyridin-2-yl)methanol CAS No. 1616500-60-7

(5-Fluoro-3-methoxypyridin-2-yl)methanol

Cat. No.: B1404802
CAS No.: 1616500-60-7
M. Wt: 157.14 g/mol
InChI Key: XBXDJFWLMNGEBT-UHFFFAOYSA-N
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Description

(5-Fluoro-3-methoxypyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H8FNO2 and its molecular weight is 157.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Structural Characterization

  • Hydrogen-Deuterium Exchange: Studies have demonstrated the ability of certain fluoropyrimidinones to undergo H-D exchange under base catalysis conditions, which is significant for understanding the reactivity and stability of similar fluorinated compounds (Kheifets et al., 2004).
  • Fluorophore Development: The creation of novel fluorophores, such as 6-methoxy-4-quinolone, for biomedical analysis highlights the importance of fluorinated compounds in enhancing fluorescence stability and quantum yield, which is crucial for sensitive detection methods (Hirano et al., 2004).
  • Protonation and Hydrogen Bonding: Research into the protonation sites and hydrogen bonding patterns in certain fluorinated thiazoles provides valuable insights into their structural dynamics and potential for forming stable crystal structures (Böck et al., 2021).

Applications in Sensing and Bioimaging

  • Chemosensors for Metal Ions: The development of chemosensors based on salicylaldehyde derivatives, including those with fluorine substitutions, for the selective detection of copper ions, showcases the potential of such compounds in environmental monitoring and bioimaging applications (Gao et al., 2014).

Mechanism of Action

Target of Action

The primary targets of (5-Fluoro-3-methoxypyridin-2-yl)methanol are currently unknown. This compound belongs to the class of fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Mode of Action

Fluoropyridines are known to interact with their targets through the strong electron-withdrawing substituent(s) in the aromatic ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Fluoropyridines are known to have potential as imaging agents for various biological applications , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of a fluorine atom in pharmaceuticals is known to improve bioavailability .

Result of Action

Given the compound’s potential as an imaging agent , it may have effects at the cellular level that allow for enhanced imaging capabilities.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture could potentially affect the compound’s stability .

Properties

IUPAC Name

(5-fluoro-3-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXDJFWLMNGEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287182
Record name 5-Fluoro-3-methoxy-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616500-60-7
Record name 5-Fluoro-3-methoxy-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616500-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-methoxy-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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